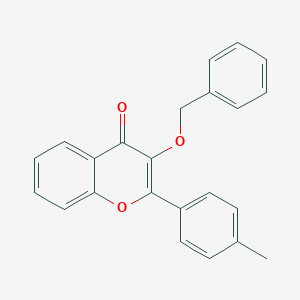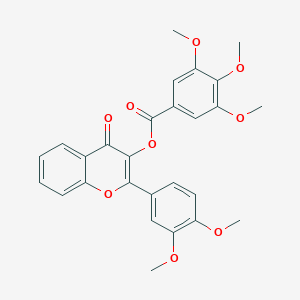![molecular formula C21H22N2O4S2 B254091 N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B254091.png)
N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonamide groups, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Introduction of the Pyridine Moiety: : The next step involves the introduction of the pyridine group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with 3-pyridylmethyl chloride in the presence of a base like potassium carbonate.
-
Phenylsulfonyl Group Addition: : Finally, the phenylsulfonyl group is introduced via a sulfonylation reaction. This step typically involves the reaction of the intermediate with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
-
Reduction: : Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols under appropriate conditions.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its sulfonamide group, which is known to interact with certain enzymes.
Medicine
Medicinally, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent or in cancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism of action of N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE would depend on its specific application. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition can lead to antibacterial effects.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Pyridine-based Sulfonamides: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both methyl and pyridine groups, along with the sulfonamide functionality, provides a versatile scaffold for further chemical modifications and applications in various fields.
属性
分子式 |
C21H22N2O4S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-16-10-11-20(17(2)13-16)29(26,27)23-15-21(18-7-6-12-22-14-18)28(24,25)19-8-4-3-5-9-19/h3-14,21,23H,15H2,1-2H3 |
InChI 键 |
RRVOQOCFRZNMDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,4-DIMETHYLPHENYL)-2-(PENTAN-3-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE](/img/structure/B254009.png)
![2-Cyclohexyl-6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254010.png)
![Isopropyl 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254011.png)
![Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B254012.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)
![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)

![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)
